

In-Depth Technical Guide: 1-Phenylbutan-2-one (CAS 1007-32-5)

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Compound of Interest

Compound Name: **1-Phenylbutan-2-one**

Cat. No.: **B047396**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Phenylbutan-2-one** (CAS 1007-32-5), a ketone with applications as a building block in organic synthesis, particularly in the pharmaceutical industry. The document details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, outlines methods for its analytical characterization, and discusses its known biological effects, including observed sedative properties. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Chemical and Physical Properties

1-Phenylbutan-2-one, also known as benzyl ethyl ketone, is a pale yellow oily liquid.^[1] It is a versatile intermediate in the synthesis of various organic compounds.^[1] The key physicochemical properties of **1-Phenylbutan-2-one** are summarized in the table below.

Property	Value	Reference
CAS Number	1007-32-5	[2]
Molecular Formula	C ₁₀ H ₁₂ O	[2]
Molecular Weight	148.20 g/mol	[2]
Boiling Point	109-112 °C at 15 mmHg	[1]
Density	0.998 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.512	[1]
Flash Point	195 °F	[1]
LogP	2.279 (estimated)	[1]
Storage Temperature	2-8°C	[1]

Synthesis of 1-Phenylbutan-2-one

A common and effective method for the synthesis of **1-Phenylbutan-2-one** is the acylation of a Grignard reagent. This involves the reaction of benzylmagnesium bromide with propanoyl chloride.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the preparation of **1-Phenylbutan-2-one** from benzyl bromide and propanoyl chloride.

Materials:

- Magnesium turnings
- Dry diethyl ether
- Benzyl bromide
- Propanoyl chloride

- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Preparation of Benzylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of benzyl bromide in dry diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle warming. Maintain a gentle reflux by controlling the rate of addition of the benzyl bromide solution. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
- Acylation Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of propanoyl chloride in dry diethyl ether dropwise with vigorous stirring. Maintain the temperature below 5 °C during the addition.
- Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude **1-Phenylbutan-2-one** by vacuum distillation.

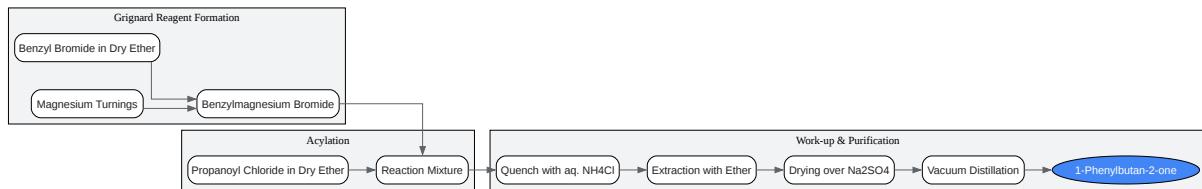
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Figure 1: Experimental workflow for the synthesis of **1-Phenylbutan-2-one**.

Analytical Characterization

Accurate characterization of **1-Phenylbutan-2-one** is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques employed for this.

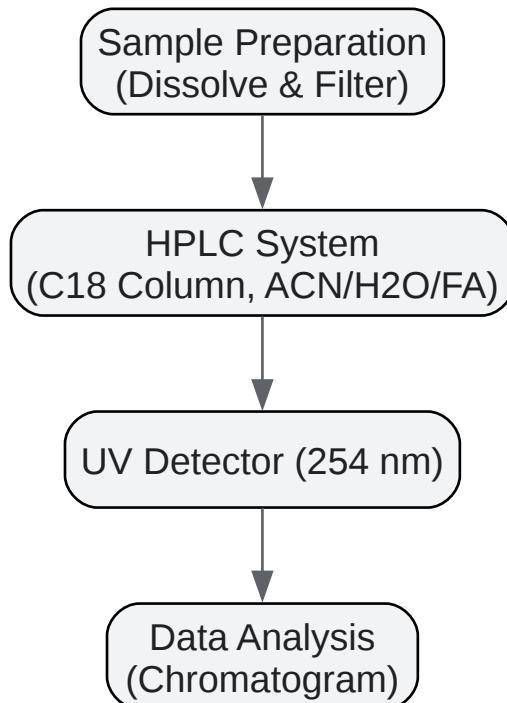
High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the analysis of **1-Phenylbutan-2-one**.

Experimental Protocol:

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile and water with 0.1% formic acid
Gradient	Isocratic or gradient elution, to be optimized for resolution
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Detection	UV at 254 nm
Column Temperature	Ambient

Sample Preparation: Dissolve a known amount of **1-Phenylbutan-2-one** in the mobile phase to prepare a stock solution. Further dilute to create calibration standards. Filter all solutions through a 0.45 μ m syringe filter before injection.



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Figure 2: Workflow for HPLC analysis of **1-Phenylbutan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of **1-Phenylbutan-2-one**.

Experimental Protocol:

Parameter	¹ H NMR	¹³ C NMR
Spectrometer	400 MHz or higher	100 MHz or higher
Solvent	CDCl ₃	CDCl ₃
Standard	Tetramethylsilane (TMS)	Tetramethylsilane (TMS)

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Expected Chemical Shifts:

Assignment	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
Phenyl-H	7.20-7.35 (m, 5H)	134.4, 129.3, 128.6, 126.8
-CH ₂ - (benzyl)	3.68 (s, 2H)	51.5
-C=O	-	210.8
-CH ₂ - (ethyl)	2.45 (q, J=7.3 Hz, 2H)	35.8
-CH ₃ (ethyl)	1.04 (t, J=7.3 Hz, 3H)	7.8

Biological Activity and Metabolism

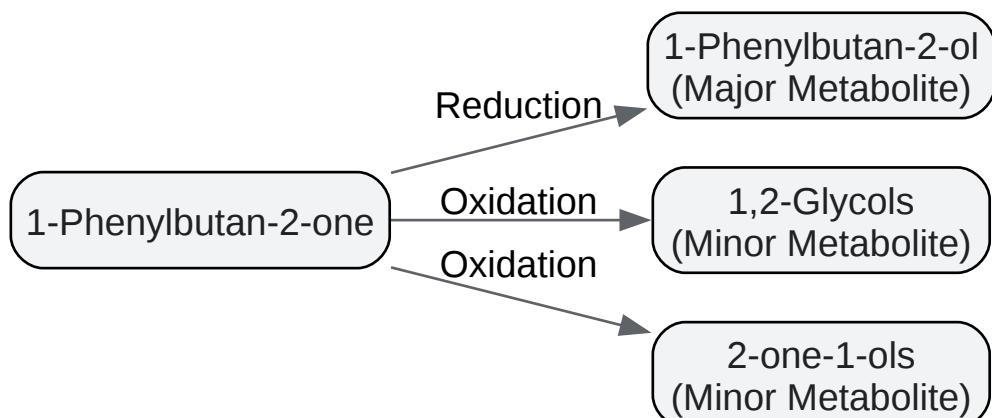
Sedative Activity

1-Phenylbutan-2-one has been reported to exhibit sedative activities in mice.^[1] However, the precise mechanism of this sedative action has not been extensively elucidated in publicly available literature. The sedative effects of simple ketones are not as well-characterized as classical sedative-hypnotic drugs. Some ketones, particularly in the context of a ketogenic diet,

can influence central nervous system excitability, potentially through metabolic pathways or by affecting neurotransmitter systems.[3][4]

In Vitro Metabolism

Studies on the in vitro metabolism of **1-Phenylbutan-2-one** using rabbit liver preparations have shown that the primary metabolic pathway is the reduction of the ketone group to the corresponding alcohol, 1-phenylbutan-2-ol.[5] Minor metabolites, including 1,2-glycols and ketols (2-one-1-ols), have also been identified.[5] Unlike its lower homolog phenylacetone, **1-phenylbutan-2-one** does not appear to be metabolized to benzoic acid.[5]



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Figure 3: Metabolic pathways of **1-Phenylbutan-2-one**.

Safety and Handling

1-Phenylbutan-2-one should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from sources of ignition.[1]

Conclusion

1-Phenylbutan-2-one is a valuable chemical intermediate with established synthetic routes and analytical characterization methods. While its sedative properties have been noted, further research is required to fully understand the underlying pharmacological mechanisms. The information provided in this guide serves as a comprehensive resource for researchers and

professionals working with this compound, facilitating its synthesis, analysis, and further investigation into its biological activities.

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